1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene
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Overview
Description
1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is found naturally in various essential oils, including citronella oil and ylang-ylang oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene can be synthesized through the methoxylation of isoeugenol. The process involves the reaction of isoeugenol with methanol in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same methoxylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism by which 1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Isoeugenol: Similar in structure but lacks the methoxy groups.
Eugenol: Contains a hydroxyl group instead of methoxy groups.
Methyleugenol: Similar structure but with a different alkyl side chain.
Uniqueness: 1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene is unique due to its specific methoxy and alkyl side chain, which confer distinct chemical and biological properties. Its pleasant aroma and potential therapeutic effects make it valuable in various applications .
Properties
CAS No. |
831170-98-0 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,2-dimethoxy-4-pent-1-en-3-yloxybenzene |
InChI |
InChI=1S/C13H18O3/c1-5-10(6-2)16-11-7-8-12(14-3)13(9-11)15-4/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
KEJXDAPLRVSRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)OC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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